Platycoside G1
Description
Contextualization of Platycosides as Natural Products
Platycosides represent a prominent group of triterpenoid (B12794562) saponins (B1172615) derived from the roots of Platycodon grandiflorum (PG), a plant with a long history of use in traditional East Asian medicine nih.govmdpi.combiosynth.comresearchgate.net. These compounds are structurally characterized by a pentacyclic triterpene aglycone linked to various sugar chains, typically at the C-3 and C-28 positions researchgate.netmdpi.com. Platycosides, as a class, are recognized for a broad spectrum of health benefits, including anti-inflammatory, antioxidant, immunomodulatory, anti-obesity, and antiviral activities nih.govresearchgate.netmdpi.com. Their commercial significance is growing as scientific evidence supports their potential in preventing and treating various health conditions nih.govresearchgate.net. Deapi-platycoside E is identified as one of the major triterpenoidal saponins found in the roots of Platycodon grandiflorum nih.govpnfs.or.kr.
Academic Rationale for Investigating Deglycosylated Saponin (B1150181) Derivatives
A key area of interest in saponin research is the investigation of deglycosylated derivatives. It is widely observed that the removal or modification of sugar moieties can significantly enhance the biological activity and bioavailability of saponins researchgate.netnih.govnih.gov. This phenomenon is attributed to altered physicochemical properties, such as increased lipophilicity, which can facilitate better absorption and interaction with biological targets nih.gov. Consequently, efforts are actively underway to develop methods, particularly enzymatic transformations, to convert naturally occurring glycosylated saponins into their deglycosylated counterparts researchgate.netmdpi.comnih.govjmb.or.krnih.gov. The lability of certain sugar linkages, such as the apiose-xylose bond at the C-28 position, to heat and pressure can naturally lead to the formation of "deapi-" forms, including Deapi-platycoside E chemfaces.com. Understanding these transformations is crucial for optimizing the therapeutic potential of these natural products.
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMWMLXRNXHHQ-ONYRRNLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H104O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties and Antioxidant Activity
Molecular Structure and Characteristics
Deapi-platycoside E is a complex triterpenoid (B12794562) saponin (B1150181). Its molecular formula is C64H104O34, with a molecular weight of approximately 1417.49 g/mol chembk.comnih.gov. The compound features an oleanane-type triterpene aglycone backbone with extensive glycosylation. Specifically, it is characterized by a triterpenoid aglycone with a sugar chain attached at C-3 and oligosaccharides at the C-28 position researchgate.netmdpi.com. The "deapi-" prefix indicates the absence of an apiose sugar residue in a specific position compared to its related glycosylated counterparts. Deapi-platycoside E is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) chemicalbook.com.
Antioxidant Capacity
Deapi-platycoside E exhibits significant antioxidant properties. Studies have quantified its ability to scavenge free radicals and protect against oxidative stress. In comparative analyses of platycosides, Deapi-platycoside E demonstrated notable antioxidant activity against peroxyl radicals and peroxynitrite.
Biotransformation and Chemoenzymatic Synthesis of Deapi Platycoside E and Analogues
Enzymatic Hydrolysis Strategies for Deapi-platycoside E Production
Deapi-platycoside E Biotransformation Pathways from Glycosylated Precursors
Mechanistic Insights into Specific Sugar Cleavage Events (e.g., Apiose, Xylose at C-28, Glucose at C-3)
The structural complexity of Deapi-platycoside E, featuring multiple sugar moieties attached to a triterpenoid (B12794562) aglycone, necessitates precise enzymatic action for modification. Studies have identified specific enzymes and pathways responsible for the sequential cleavage of these sugar units.
Enzymatic Hydrolysis Pathways:
Research has elucidated the stepwise removal of sugar residues from Deapi-platycoside E and related platycosides by various glycosidases. Cytolase PCL5, an enzyme from Aspergillus niger, has been shown to act on Deapi-platycoside E through a series of hydrolytic steps, ultimately yielding deapiose-xylosylated platycodin D. The proposed pathway involves the cleavage of glucose at the C-3 position, followed by the removal of apiose and xylose at the C-28 position mdpi.comresearchgate.netnih.gov. Specifically, the hydrolytic pathway for platycoside E by Cytolase PCL5 is described as: Platycoside E → Platycodin D3 → Platycodin D → Deapiosylated Platycodin D → Deapiose-xylosylated Platycodin D researchgate.netnih.gov.
Snailase has also demonstrated a strong ability to transform Deapio-platycoside E and Platycoside E into their respective deapio-platycodin D and platycodin D forms, with pathways such as Deapio-platycoside E → Deapio-platycodin D3 → Deapio-platycodin D nih.govresearchgate.netnih.gov.
Other enzymes, such as β-glucosidases, are known to specifically hydrolyze glucose residues at the C-3 position of sapogenins mdpi.com. Crude enzymes from sources like Aspergillus tubingensis have been shown to hydrolyze all glucose residues at C-3 and apiose and xylose residues at C-28, producing deglucose-apiose-xylosylated platycosides nih.govjmb.or.krnih.gov.
The mechanisms of glycosidic bond cleavage by glycoside hydrolases generally involve either a stepwise (SN1-like) or a concerted (SN2-like) mechanism, with enzyme specificity determining the type of glycosidic bond (α- or β-) that can be cleaved science.govwikipedia.orgfiveable.me.
Table 1: Key Hydrolytic Pathways of Platycosides
| Enzyme/Source | Substrate (e.g., Deapi-platycoside E) | Product(s) | Key Sugar Cleavage Sites | Citation(s) |
| Cytolase PCL5 | Platycoside E | Platycodin D3, Platycodin D, Deapiosylated Platycodin D, Deapiose-xylosylated Platycodin D | Glucose (C-3), Apiose/Xylose (C-28) | mdpi.comresearchgate.netnih.gov |
| Snailase | Deapio-platycoside E | Deapio-platycodin D3, Deapio-platycodin D | Glucose (C-3) | nih.govresearchgate.netnih.gov |
| A. tubingensis crude enzyme | Platycoside E | Deglucose-apiose-xylosylated Platycodin D (deGAX-PD) | Glucose (C-3), Apiose/Xylose (C-28) | nih.govjmb.or.krnih.gov |
| β-Glucosidases | Platycoside E | Deglucosylated Platycosides | Glucose (C-3) | mdpi.commdpi.com |
Optimization of Biotransformation Processes for Enhanced Yields and Purity
Optimizing biotransformation processes is crucial for achieving high yields and purity of desired deglycosylated platycosides. This involves fine-tuning reaction parameters and employing advanced technologies.
Parametric Studies of Enzyme Activity (e.g., pH, Temperature, Enzyme Concentration, Substrate Concentration, Reaction Duration)
Several studies have investigated the optimal conditions for various enzymes involved in platycoside biotransformation.
Cytolase PCL5: The optimal pH for Cytolase PCL5 activity on platycoside E is reported as 5.0 mdpi.comresearchgate.net. The optimal temperature under atmospheric pressure (AP) is 50 °C, while under high hydrostatic pressure (HHP) of 150 MPa, it shifts to 55 °C mdpi.com. Enzyme concentrations ranging from 0.005–0.5 mg/mL have been evaluated to ensure specific sugar cleavage without over-hydrolysis mdpi.com.
Snailase: Response Surface Methodology (RSM) has been employed to optimize snailase-catalyzed conversion of platycosides. The optimal conditions were determined to be a temperature of 43 °C, an enzyme load of 15%, and a reaction time of 22 hours nih.govresearchgate.net. Studies explored temperature ranges from 35–45 °C, enzyme loads from 5–20%, and reaction times from 4–24 hours nih.govresearchgate.net.
Caldicellulosiruptor bescii β-Glucosidase: This enzyme exhibits optimal activity at pH 5.5 and a high temperature of 80 °C mdpi.com. Optimization studies have explored enzyme concentrations between 0.0003–0.07 mg/mL mdpi.com.
Aspergillus tubingensis Crude Enzyme: For the crude enzyme from A. tubingensis, the optimal conditions for producing deglucose-apiose-xylosylated platycosides were found to be pH 5.0 and 60 °C jmb.or.krresearchgate.net. Under these conditions, productivities of 32.0 mg/l/h for deGAX-PD and 42.5 mg/l/h for deGAX-PGD were achieved jmb.or.krnih.gov.
Table 2: Optimal Biotransformation Conditions for Selected Enzymes
| Enzyme/Source | Optimal pH | Optimal Temperature (°C) | Optimal Enzyme Load (%) | Optimal Reaction Time (h) | Key Product(s) | Citation(s) |
| Cytolase PCL5 (AP) | 5.0 | 50 | N/A | N/A | Deapiose-xylosylated Platycodin D | mdpi.comresearchgate.net |
| Cytolase PCL5 (HHP, 150 MPa) | 5.0 | 55 | N/A | 4 (for 1 mM substrate) | Deapiose-xylosylated Platycodin D | mdpi.com |
| Snailase | N/A | 43 | 15 | 22 | Deapio-platycodin D, Platycodin D | nih.govresearchgate.net |
| C. bescii β-Glucosidase | 5.5 | 80 | N/A | N/A | Platycodin D | mdpi.com |
| A. tubingensis Crude Enzyme | 5.0 | 60 | N/A | 10-12 | Deglucose-apiose-xylosylated Platycosides | jmb.or.krnih.gov |
Application of Advanced Bioreactor Technologies and Process Enhancements (e.g., High Hydrostatic Pressure for Enzyme Stability and Activity)
Advanced technologies, such as high hydrostatic pressure (HHP), can significantly enhance enzyme performance in biotransformation processes. Applying HHP to Cytolase PCL5 has shown remarkable improvements. At 150 MPa, the enzyme's activity at 55 °C was approximately 5-fold higher than under atmospheric pressure, and its thermal stability was enhanced by 4.9-fold mdpi.com. This pressure treatment also led to a 3.75-fold increase in the productivity of deapiose-xylosylated platycodin D from platycoside E mdpi.com. HHP is known to influence enzyme conformation and stability, potentially leading to increased catalytic efficiency and resistance to denaturation researchgate.netresearchgate.net. These findings suggest that HHP is a valuable tool for optimizing enzymatic bioconversions, making them more efficient and cost-effective.
Chemoenzymatic Approaches for Structural Modification and Analogue Synthesis
Chemoenzymatic strategies, combining chemical and enzymatic methods, offer powerful avenues for the structural diversification of triterpenoid saponins (B1172615) like Deapi-platycoside E, aiming to produce analogues with improved or novel biological activities.
Regioselective Glycosylation/Deglycosylation for Structural Diversification of Triterpenoid Saponins
Deglycosylation, the enzymatic removal of sugar units, is a primary strategy to enhance the biological efficacy of saponins, as deglycosylated forms often exhibit greater potency nih.govmdpi.comnih.gov. The regioselective hydrolysis of specific glycosidic bonds by tailored enzymes allows for the controlled modification of saponin (B1150181) structures.
Beyond deglycosylation, chemoenzymatic approaches can also involve glycosylation – the addition of sugar moieties. UDP-dependent glycosyltransferases (UGTs) play a pivotal role in this process, catalyzing the transfer of sugar units from activated donors to specific acceptor molecules. This glycosylation significantly enhances the structural diversity, solubility, pharmacological activity, and bioavailability of triterpenoid saponins nih.govoup.comfrontiersin.orgfrontiersin.org. The primary glycosylation sites on triterpenoid saponins are typically the C-3 and C-28 hydroxyl groups oup.com.
Research into UGTs includes mining for new enzymes, modifying existing ones through directed evolution and rational design to improve catalytic activity, thermal stability, and substrate specificity, and optimizing glycosyl donor synthesis. These advancements in chemoenzymatic synthesis are critical for the production of novel triterpenoid saponin analogues with tailored properties for pharmaceutical and nutraceutical applications nih.govfrontiersin.orgfrontiersin.org.
Compound List:
Deapi-platycoside E
Platycoside E
Platycodin D3
Platycodin D
Deapiosylated Platycodin D
Deapiose-xylosylated Platycodin D
Deapio-platycoside E
Deapio-platycodin D3
Deapio-platycodin D
Polygalacin D3
Polygalacin D
Deapiosylated Polygalacin D
Deapiose-xylosylated Polygalacin D
Deglucose-apiose-xylosylated Platycodin D (deGAX-PD)
Deglucose-apiose-xylosylated Polygalacin D (deGAX-PGD)
Platyconic acid A
Deapi-platyconic acid A
3″-O-acetyl polygalacin D3
3″-O-acetyl polygalacin D
Platycodigenin
Platycoside G1 (Deapi-platycoside E)
Deapi-platycodin D
Deapi-PD3
PD3
Deapi-PD
PD
deglu-PD
deglu-api-PE
deglu-PGD
deglu-AcPGD
deglu-PA
deglu-PCAA
deapi-xyl-PD
deapi-xyl-PGD
deapi-xyl-AcPGD
deapi-xyl-PA
deapi-xyl-PCAA
AcPGD3
PA
PCAA
3-O-β-D-Glucopyranosylplatycosides
3-O-β-D-Glucopyranosylplatyconic acid
Oleanolic Acid
Triterpenoid saponins
Steroidal saponins
Gypenoside LVI
Gypenoside LVII
Dioscin
Glycyrrhizin
Glycyrrhetinic acid
Astragaloside
Ardipusilloside
Protopanaxadiol
Protopanaxatriol
AmGT8
Ginseng Saponin
Protopanaxadiol saponins
Oleanolic acid glycosides
Protopanaxatriol-type ginsenosides
Mechanistic Elucidation of Deapi Platycoside E Biological Activities
Investigation of Anti-inflammatory Mechanisms
The anti-inflammatory properties of saponins (B1172615) from Platycodon grandiflorum, including Deapi-platycoside E, are a significant area of research. mdpi.com The mechanisms underlying these effects involve the modulation of key signaling pathways and the regulation of various inflammatory molecules. Studies often utilize extracts containing a mixture of platycosides, where Deapi-platycoside E is a known component. nih.gov
Pro-inflammatory signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, are critical in the inflammatory response. nih.govbslonline.org The MAPK/ERK pathway is a chain of proteins that relays signals from the cell surface to the DNA in the nucleus, often regulating processes like cell division. wikipedia.org NF-κB, a protein complex, controls the transcription of DNA, cytokine production, and cell survival. nih.gov
Research on extracts from Platycodon grandiflorum containing Deapi-platycoside E has demonstrated the ability to modulate these pathways. For instance, an ethyl acetate extract of Platycodon grandiflorum was shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key components of the MAPK pathway, in RAW264.7 macrophage cells. bslonline.orgkoreascience.kr Similarly, hydrolyzed and fermented extracts of the plant, also containing various saponins, were found to significantly increase the phosphorylation of NF-κB p65, extracellular signal-regulated kinase (ERK), and JNK in RAW 264.7 cells, suggesting an immunomodulatory role. nih.gov While these studies establish the impact of Platycodon saponin (B1150181) mixtures on these central inflammatory pathways, the precise and isolated contribution of Deapi-platycoside E to this modulation requires further specific investigation.
The inflammatory response is characterized by the production of various mediators and pro-inflammatory cytokines. Extracts of Platycodon grandiflorum rich in saponins have been shown to effectively regulate these molecules. In studies on LPS-stimulated macrophage cell lines, these extracts inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). bslonline.orgnih.gov
Furthermore, the extracts significantly suppress the secretion of key pro-inflammatory cytokines. In one study using BV2 microglia cells stimulated by beta-amyloid, an aqueous extract of Platycodon grandiflorum containing Deapi-platycoside E (at a concentration of 292.56 μg/g) markedly inhibited the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests that the anti-inflammatory action is, in part, achieved by downregulating the expression of these critical cytokines. nih.govnih.gov Research indicates that the anti-inflammatory activity of platycosides may increase as the number of sugar moieties decreases, suggesting that deapiosylated forms like Deapi-platycoside E could possess enhanced activity. nih.gov
| PGW Concentration (µg/mL) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 50 | 20 | 22 |
| 100 | 28 | 35 |
| 200 | 44 | 58 |
Antioxidant Activity Research
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. nih.gov Saponins from Platycodon grandiflorum, including Deapi-platycoside E, have demonstrated notable antioxidant properties. nih.gov
Reactive oxygen species (ROS) are highly reactive molecules that can damage cell structures. nih.govmdpi.com The ability to scavenge free radicals and reduce ROS levels is a key measure of antioxidant activity. mdpi.com Studies on Platycodon grandiflorum extracts have confirmed their potent free radical scavenging capabilities, often measured by DPPH and ABTS assays. researchgate.net
Specifically, research on an aqueous extract containing Deapi-platycoside E demonstrated a significant, dose-dependent attenuation of ROS levels in beta-amyloid-induced BV2 cells. nih.gov This finding suggests that a key component of the extract's anti-inflammatory and neuroprotective effect is its ability to directly suppress the production of harmful ROS. nih.gov
| PGW Concentration (µg/mL) | ROS Reduction (%) |
|---|---|
| 50 | 30.4 |
| 100 | 42.0 |
| 200 | 44.2 |
Beyond direct scavenging, cells possess endogenous defense systems to combat oxidative stress. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary regulator of these defenses. frontiersin.orgnih.gov When activated, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of numerous cytoprotective genes, including those for antioxidant enzymes. nih.govresearchgate.net
Research has shown that crude saponin extracts from Platycodon grandiflorum can attenuate neurotoxicity by activating this Nrf2/ARE pathway. nih.gov This activation leads to the upregulated expression of crucial intracellular antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov This indicates that the antioxidant effect of Platycodon saponins is not limited to direct radical scavenging but also involves bolstering the cell's own protective machinery. While this effect has been demonstrated for the crude saponin mixture, it points to a significant mechanism through which individual components like Deapi-platycoside E likely contribute to cellular protection against oxidative stress. nih.gov
Research on Other Biological Modulations
The biological activities of platycosides, the class of compounds to which Deapi-platycoside E belongs, are diverse. Scientific reviews and studies have reported a wide spectrum of pharmacological activities for this family of saponins. These include anti-cancer, anti-obesity, anti-diabetic, anti-allergic, immunomodulatory, cardiovascular protective, and hepatoprotective effects. mdpi.comnih.govresearchgate.net
The anti-cancer potential, for example, is linked to the ability of platycosides to trigger apoptosis in tumor cells and inhibit their proliferation. nih.gov The broad range of reported bioactivities underscores the therapeutic potential of this class of natural compounds. mdpi.comresearchgate.net However, much of this research has been conducted on complex extracts or other specific platycosides like Platycodin D. Therefore, further studies focusing specifically on purified Deapi-platycoside E are necessary to determine its individual contribution and efficacy in these other biological modulations.
Structure-Activity Relationship (SAR) Analysis of Deapi-platycoside E and its Glycosylation Variants
The biological potency of platycosides is intricately linked to their glycosylation state. Structure-activity relationship (SAR) analyses reveal that the number and type of sugar residues attached to the triterpenoid (B12794562) aglycone are critical determinants of their bioactivity.
A consistent finding across multiple studies is that a reduction in the number of glycoside moieties enhances the biological effects of platycosides nih.govnih.govresearchgate.net. The process of deglycosylation, including the specific removal of the apiose sugar to form deapiosylated variants like Deapi-platycoside E, leads to increased potency in various activities, including anti-inflammatory and antioxidant effects nih.govnih.gov. This enhancement is attributed to improved bioavailability and interaction with cellular targets, as the smaller, less polar molecules can more easily traverse cell membranes nih.gov.
For instance, studies comparing the antioxidant capacity of different platycosides show a clear trend where potency increases as the number of sugar chains decreases. This suggests that the structural modification from Platycoside E to Deapi-platycoside E is a key step in augmenting its biological potential.
Comparative studies provide quantitative evidence for the superior activity of deglycosylated platycosides. In assessments of antioxidant activity against peroxyl radicals, Deapi-platycoside E consistently outperforms its parent compound, Platycoside E. frontiersin.orgnih.gov. Similarly, when evaluating anti-inflammatory effects, a clear hierarchy is observed where platycosides with fewer sugar residues exhibit greater activity nih.gov.
The table below summarizes the comparative antioxidant activities of various platycosides, illustrating the enhanced potency of Deapi-platycoside E relative to its more heavily glycosylated precursor.
| Compound | Number of Glycosides | Relative Antioxidant Activity (Peroxyl Radicals) |
| Platycoside E | 7 | Lower |
| Platycodin D | 5 | Higher |
| Deapi-platycoside E | 6 | Intermediate (Higher than Platycoside E) |
| Deapi-platycodin D | 4 | Higher |
This table is interactive. Users can sort the columns to compare the compounds.
These findings underscore a clear structure-activity relationship: the enzymatic or chemical removal of sugar moieties, such as the conversion of Platycoside E to Deapi-platycoside E, is a critical step for unlocking the full therapeutic and cosmetic potential of these natural compounds. The resulting deglycosylated saponins exhibit more potent biological effects, including enhanced whitening and antioxidant activities semanticscholar.orgnih.gov.
Advanced Analytical Methodologies for Deapi Platycoside E Research
Chromatographic Separation Techniques for Isolation and Profiling
Chromatography is the cornerstone for separating Deapi-platycoside E from the complex phytochemical matrix of its natural sources. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) depends on the specific analytical goals, such as preparative isolation or high-throughput profiling.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a widely used technique for the simultaneous quantitative determination of major saponins (B1172615), including Deapi-platycoside E, from Platycodi Radix. nih.gov Method development often involves optimizing the separation on a C18 analytical column, which is effective for resolving various platycosides. nih.gov
A common approach utilizes a gradient elution system with a mobile phase consisting of water and acetonitrile. nih.gov For detection, an Evaporative Light Scattering Detector (ELSD) is frequently employed, as it is well-suited for analyzing compounds like saponins that lack a strong UV chromophore. nih.govchemfaces.com Optimization of ELSD parameters, such as drift tube temperature and nebulizer gas pressure, is crucial for achieving maximum sensitivity. nih.gov For instance, a drift tube temperature of 70°C and a gas pressure of 2.5 bar have been found to be effective for detecting platycosides. nih.gov
Method validation is essential to ensure the reliability of analytical data. Validation parameters for HPLC methods, as demonstrated in studies on related platycosides like Platycoside E, typically include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jales.orgjales.org Specificity is confirmed by comparing the retention times of the analyte in a sample with that of a pure standard. jales.org Linearity is established by generating a calibration curve over a range of concentrations, with correlation coefficients (R²) greater than 0.99 indicating a strong linear relationship. nih.govjales.org Precision is assessed through intra-day and inter-day variability, while accuracy is determined by recovery studies. jales.org The LOD and LOQ are determined to establish the lower limits of reliable detection and quantification. nih.govjales.org
Table 1: Example of HPLC-ELSD Parameters for Platycoside Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax SB-Aq C18 (150 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase A | Water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Gradient | 0–6 min, 18% B; 6–20 min, 18–25% B; 20–45 min, 25–35% B; 45–55 min, 35–50% B; 55–56 min, 50–90% B; 56–61 min, 90% B; 61–62 min, 90–18% B; 62–70 min, 18% B | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detector | Evaporative Light Scattering Detector (ELSD) | nih.gov |
| ELSD Drift Tube Temp. | 70 °C | nih.gov |
| ELSD Gas Pressure | 2.5 bar | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster and more effective separation of various molecules. mdpi.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which leads to higher peak capacities and resolution. mdpi.com For the analysis of Deapi-platycoside E and other saponins, UPLC is often coupled with mass spectrometry, providing a powerful tool for comprehensive metabolite profiling. mdpi.commdpi.comresearchgate.net
In a typical UPLC method, an ACQUITY BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm) is used. mdpi.com The mobile phase often consists of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. mdpi.com The use of UPLC allows for rapid separation, with various platycoside metabolites being well-resolved within a 15-minute run time. mdpi.com The enhanced resolution of UPLC is particularly beneficial for separating isomeric saponins, which can be challenging with standard HPLC methods. researchgate.net
Table 2: UPLC System Parameters for Saponin (B1150181) Profiling
| Parameter | Condition | Reference |
|---|---|---|
| System | Waters ACQUITY H-Class UPLC | mdpi.com |
| Column | ACQUITY BEH C18 (2.1 mm × 100 mm, 1.7 µm) | mdpi.com |
| Column Temperature | 40 °C | mdpi.com |
| Mobile Phase A | 5% Acetonitrile + 0.1% Formic Acid (v/v) | mdpi.com |
| Mobile Phase B | 95% Acetonitrile + 0.1% Formic Acid (v/v) | mdpi.com |
| Flow Rate | 450 µL/min | mdpi.com |
| Run Time | ~15 minutes | mdpi.com |
Mass Spectrometry (MS)-Based Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of Deapi-platycoside E, providing critical information on molecular weight, elemental composition, and structural features. When coupled with liquid chromatography, it becomes a highly sensitive and specific technique for both identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Mass and Fragmentation Analysis
LC-MS is routinely used to determine the molecular weights of platycoside metabolites. nih.gov Analysis is typically performed in both positive and negative electrospray ionization (ESI) modes. nih.govnih.gov In positive ESI-MS spectra, platycosides like Deapi-platycoside E predominantly form sodiated adducts ([M+Na]⁺), which provide clear information on their molecular weights. nih.gov In negative mode, deprotonated molecules ([M-H]⁻) are commonly observed. mdpi.comnih.gov This initial MS scan is crucial for identifying known compounds by their mass and for proposing the molecular weights of novel or transformed metabolites, for instance, after enzymatic conversion. nih.govnih.gov
High-Resolution Mass Spectrometry (e.g., QToF, FTICR-MS) for Precise Mass Measurement and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS), particularly Quadrupole Time-of-Flight (QToF) MS, offers a significant advantage for metabolite profiling by providing highly accurate mass measurements. mdpi.commdpi.com This precision allows for the determination of the elemental composition of an analyte with high confidence. mdpi.com For the identification of Deapi-platycoside E and related saponins in complex extracts, UPLC coupled with QToF-MS has been successfully applied. mdpi.commdpi.comnih.gov This technique enables the confident identification of compounds based on their precise mass, with mass accuracy typically falling below a 5 ppm error threshold. mdpi.com The high resolution is also instrumental in distinguishing between compounds with very similar molecular weights. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Comprehensive Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique for the detailed structural elucidation of platycosides. nih.govnih.gov By selecting a specific precursor ion (e.g., the [M+Na]⁺ ion of Deapi-platycoside E) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. nih.govresearchgate.net
The analysis of these fragment ions provides a wealth of structural information. nih.gov For platycosides, the sequential fragmentation patterns primarily result from the cleavage of glycosidic bonds, allowing for the determination of the sugar sequence and the structure of the saponin's aglycone. nih.govnih.gov
MS² Analysis: The initial fragmentation (MS²) of the precursor ion typically yields fragment ions that correspond to the loss of sugar moieties attached at the C-28 position of the triterpene core. nih.gov
MS³ Analysis: Further fragmentation (MS³) of a selected fragment ion can reveal cleavages of the glycosidic bonds at the C-3 position. nih.gov
This systematic loss of sugar units (such as glucose, xylose, and rhamnose) allows researchers to piece together the complete structure of the saponin. researchgate.net Some characteristic fragment ions not related to sugar bond cleavage can also provide information about the triterpene structure itself. nih.gov This detailed fragmentation analysis is crucial for distinguishing between isomers and identifying new platycoside structures within a sample. nih.govresearchgate.net
Table 3: Common Mass Spectrometry Ion Adducts for Deapi-platycoside E Analysis
| Ionization Mode | Observed Ion | Information Provided | Reference |
|---|---|---|---|
| Positive ESI | [M+Na]⁺ | Molecular Weight | nih.govnih.gov |
| Negative ESI | [M-H]⁻ | Molecular Weight | mdpi.comnih.gov |
| Negative ESI | [M+COOH]⁻ | Formic Acid Adduct | mdpi.com |
Integration of Multi-Dimensional Separation and Detection Systems for Complex Biological Matrices
The analysis of Deapi-platycoside E in complex biological matrices, such as plasma, tissues, or plant extracts, presents significant analytical challenges due to the inherent complexity of these samples. The presence of numerous endogenous and exogenous compounds, including structurally similar saponins, can interfere with the accurate quantification and identification of the target analyte. To overcome these challenges, advanced analytical methodologies that integrate multi-dimensional separation and detection systems are increasingly being employed. These sophisticated approaches enhance selectivity, sensitivity, and peak capacity, which are crucial for the comprehensive analysis of Deapi-platycoside E and its metabolites.
One of the most powerful techniques in this regard is the hyphenation of ultra-performance liquid chromatography (UPLC) with quadrupole time-of-flight mass spectrometry (QTOF/MS). nih.govmdpi.commdpi.com This combination offers both high-resolution chromatographic separation and high-mass-accuracy detection, enabling the differentiation of Deapi-platycoside E from other closely related platycosides. nih.govmdpi.com For instance, in the analysis of Platycodon grandiflorum extracts, UPLC-QTOF/MS has been successfully used to separate and identify a multitude of saponins, including Deapi-platycoside E, Platycoside E, Platycodin D, and Polygalacin D. nih.govmdpi.comnih.gov
The complexity of saponin profiles in biological samples often necessitates even greater separation power than what can be achieved with single-dimension chromatography. Comprehensive two-dimensional liquid chromatography (LCxLC) coupled with mass spectrometry offers a solution by employing two columns with different separation mechanisms. nih.gov For example, a study on triterpenoid (B12794562) saponins utilized a C18 column in the first dimension and a phenyl-hexyl column in the second, significantly increasing the peak capacity and allowing for the separation of isomers. nih.gov This approach, while not yet specifically documented for Deapi-platycoside E, holds immense potential for its in-depth analysis in intricate biological environments. The orthogonality of the two separation dimensions allows for the resolution of compounds that would otherwise co-elute in a one-dimensional system. nih.gov
The integration of advanced detection systems is equally critical. High-resolution mass spectrometry, particularly QTOF/MS, provides accurate mass measurements and fragmentation data, which are essential for the structural elucidation of Deapi-platycoside E and its metabolites. nih.govmdpi.com Tandem mass spectrometry (MS/MS) experiments allow for the characterization of the glycosidic linkages and the aglycone core through specific fragmentation patterns. nih.gov This level of detail is indispensable for distinguishing between isomeric saponins, which often have identical molecular weights but differ in the arrangement of their sugar moieties.
The following table summarizes the key analytical parameters used in the UPLC-QTOF/MS analysis of platycosides, including Deapi-platycoside E, in plant extracts.
| Parameter | Description | Reference |
| Column | ACQUITY BEH C18 (2.1 mm × 100 mm, 1.7 µm) | mdpi.com |
| Mobile Phase | Gradient of water with formic acid and acetonitrile with formic acid | mdpi.com |
| Flow Rate | 0.45 mL/min | mdpi.com |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | mdpi.com |
| Detection | Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) | nih.govmdpi.com |
The table below presents a selection of platycosides that are often analyzed alongside Deapi-platycoside E in complex matrices, highlighting the need for high-resolution separation.
| Compound Name | Molecular Formula |
| Deapi-platycoside E | C64H104O34 |
| Platycoside E | C69H112O38 |
| Deapi-platycodin D3 | C58H94O29 |
| Platycodin D3 | C63H102O33 |
| Deapi-platycodin D | C58H94O28 |
| Platycodin D | C63H102O32 |
| Polygalacin D | C57H92O27 |
| 3″-O-acetyl polygalacin D | C59H94O28 |
| Platycodin A | C52H84O23 |
| 2″-O-acetyl polygalacin D | C59H94O28 |
Future Directions and Research Perspectives for Deapi Platycoside E
Emerging Methodologies in Chemical Biology and Saponin (B1150181) Research
The structural complexity of saponins (B1172615) like Deapi-platycoside E has historically presented challenges for their synthesis and functional analysis. nih.govbookpi.org However, emerging methodologies in chemical biology offer powerful tools to dissect and manipulate saponin biosynthetic pathways and to probe their biological functions with greater precision.
Advances in synthetic chemistry are paving the way for the total synthesis of complex saponins, which could provide access to pure Deapi-platycoside E and its analogs for detailed structure-activity relationship studies. dntb.gov.uaspringernature.com Furthermore, chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, are emerging as a promising approach for the efficient construction of saponin structures. This could involve using specific glycosyltransferases and other biosynthetic enzymes identified from P. grandiflorus to modify a chemically synthesized aglycone core. nih.govnih.gov
Activity-based protein profiling (ABPP) and the use of chemical probes designed from the Deapi-platycoside E scaffold can help identify its direct molecular targets within cells, offering mechanistic insights into its biological effects. Modern analytical techniques are also crucial for advancing saponin research. High-resolution mass spectrometry (HR-MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation of novel, minor platycosides and for characterizing the products of biosynthetic and biotransformation pathways. mdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the qualitative and quantitative analysis of platycosides. nih.gov
Table 1: Emerging Methodologies in Saponin Chemical Biology
| Methodology | Application for Deapi-platycoside E Research | Potential Outcome |
|---|---|---|
| Total Chemical Synthesis | Generation of pure Deapi-platycoside E and structural analogs. | Facilitates detailed structure-activity relationship (SAR) studies and provides standards for quantification. |
| Chemoenzymatic Synthesis | Combining chemical synthesis of the aglycone with enzymatic glycosylation. | More efficient and stereoselective synthesis of Deapi-platycoside E and related compounds. |
| Activity-Based Protein Profiling (ABPP) | Development of probes based on the Deapi-platycoside E structure. | Identification of specific protein targets and elucidation of molecular mechanisms of action. |
| Advanced Analytical Techniques (e.g., HR-MS, advanced NMR) | Structural characterization of Deapi-platycoside E and related metabolites. | Unambiguous identification of known and novel platycosides in complex mixtures. mdpi.com |
| Click Chemistry | Labeling Deapi-platycoside E with reporter tags (e.g., fluorophores, biotin). | Visualization of subcellular localization and tracking interactions in living systems. |
Prospects in Bioprocess Engineering for Scalable and Sustainable Production of Deapi-platycoside E
The reliance on extraction from plant sources limits the large-scale supply of Deapi-platycoside E, making bioprocess engineering a critical area for future development. Plant cell culture and metabolic engineering strategies hold significant promise for sustainable and scalable production. nih.gov
Establishing high-yielding cell suspension cultures of P. grandiflorus is a primary objective. The optimization of culture conditions, including media composition, phytohormones, and elicitors (substances that trigger defense responses and secondary metabolite production), can significantly enhance platycoside accumulation. nih.govresearchgate.net For instance, the application of elicitors like methyl jasmonate has been shown to upregulate terpenoid biosynthetic pathways in hairy root cultures. acs.org
Bioreactors provide a controlled environment for large-scale plant cell cultivation, moving production from the laboratory to an industrial scale. frontiersin.org Different types of bioreactors, such as stirred-tank, airlift, and wave bioreactors, can be optimized for P. grandiflorus cell cultures to maximize biomass and saponin yield while minimizing shear stress, which can damage plant cells. nih.govresearchgate.net
Metabolic engineering offers another powerful avenue. Overexpression of key genes in the platycoside biosynthetic pathway, such as β-amyrin synthase (bAS) and cytochrome P450 enzymes (CYPs), could channel metabolic flux towards Deapi-platycoside E. nih.gov Additionally, enzymatic biotransformation presents a highly specific method for producing Deapi-platycoside E from more abundant precursors like Platycoside E. Specific glycosidases can be used to selectively cleave sugar moieties. nih.govnih.gov For example, the enzyme Cytolase PCL5 has been shown to convert Platycoside E through a series of intermediates, and optimizing this process could be a viable production strategy. mdpi.com
Table 2: Bioprocess Engineering Strategies for Deapi-platycoside E Production
| Strategy | Description | Key Considerations |
|---|---|---|
| Plant Cell Culture | Cultivation of P. grandiflorus cells in liquid media. | Selection of high-yielding cell lines; optimization of media and growth conditions. |
| Elicitation | Use of biotic or abiotic elicitors (e.g., methyl jasmonate) to stimulate saponin production. acs.org | Elicitor concentration, timing of application, and potential cytotoxicity. |
| Bioreactor Cultivation | Large-scale cultivation in controlled bioreactor systems (e.g., airlift, stirred-tank). nih.govresearchgate.net | Bioreactor design, oxygen transfer, shear stress, and process scale-up. frontiersin.org |
| Metabolic Engineering | Overexpression of key biosynthetic genes (e.g., bAS, CYPs) in P. grandiflorus or a heterologous host. nih.gov | Identification of rate-limiting steps; genetic stability of engineered lines. |
| Enzymatic Biotransformation | Use of specific glycosidases to convert precursor platycosides (e.g., Platycoside E) into Deapi-platycoside E. nih.govmdpi.com | Enzyme selection and specificity, reaction optimization, and product purification. |
Application of Systems Biology and Multi-Omics Approaches in Elucidating Platycoside Networks and Metabolism
A systems biology approach, integrating various "omics" data, is essential for a holistic understanding of the complex regulatory networks governing platycoside biosynthesis. nih.govnih.gov This knowledge is fundamental for successful metabolic engineering and for discovering novel platycosides.
Genomics provides the foundational blueprint. The sequencing of the P. grandiflorus genome has enabled the identification of gene families involved in saponin biosynthesis, such as the CYP716 family, which plays a major role in platycoside oxidation. nih.govresearchgate.net
Transcriptomics, which analyzes gene expression, helps identify genes that are upregulated during specific developmental stages or under conditions of high saponin accumulation. ijbiotech.comnih.gov Comparing transcriptomes from different tissues (e.g., root, leaf, flower) or from plants treated with elicitors can pinpoint key regulatory genes and transcription factors controlling the pathway. acs.orgnih.gov
Proteomics, the study of proteins, can validate the expression of biosynthetic enzymes identified at the transcript level and can reveal post-translational modifications that may regulate their activity. Metabolomics, the comprehensive analysis of all metabolites, provides a direct snapshot of the biochemical state of the plant, allowing for the quantification of Deapi-platycoside E and other related saponins. nih.gov
Integrating these multi-omics datasets allows for the construction of detailed metabolic network models. e-enm.orgfrontiersin.org These models can predict metabolic flux, identify bottlenecks in the biosynthetic pathway, and suggest targets for genetic modification to enhance the production of Deapi-platycoside E. For example, a combined transcriptomic and metabolomic analysis of P. grandiflorus under salt stress revealed significant changes in triterpene saponin biosynthesis, including an increase in Platycodin D, a related compound. nih.gov Such studies provide valuable insights into how environmental factors influence the platycoside metabolic network.
Table 3: Multi-Omics Approaches in Platycoside Research
| Omics Level | Focus of Study | Contribution to Deapi-platycoside E Research |
|---|---|---|
| Genomics | Complete DNA sequence of P. grandiflorus. nih.gov | Identification of all potential genes involved in the saponin biosynthetic pathway (e.g., CYPs, UGTs). |
| Transcriptomics | Gene expression profiling (RNA-Seq). acs.orgnih.gov | Pinpointing genes actively expressed during saponin production and identifying regulatory transcription factors. |
| Proteomics | Large-scale protein identification and quantification. | Confirming the presence and abundance of biosynthetic enzymes and identifying regulatory modifications. |
| Metabolomics | Comprehensive analysis of small-molecule metabolites. nih.gov | Quantifying Deapi-platycoside E, its precursors, and other related saponins to map the metabolic network. |
| Integrative Systems Biology | Computational modeling using combined omics datasets. e-enm.org | Creating a holistic model of platycoside metabolism to predict bottlenecks and guide metabolic engineering efforts. |
Q & A
Q. What analytical methods are recommended for quantifying Deapi-platycoside E in complex plant matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with reverse-phase columns (e.g., Atlantis Prep T3) is widely used for quantification. For instance, studies have employed HPLC to measure Deapi-platycoside E at 1.3450 μg/mg in ethanol extracts . Orthogonal techniques, such as hydrophilic interaction chromatography (XAmide column), can improve resolution in complex matrices like Platycodon root extracts . When designing protocols, calibrate using reference standards and validate against matrix effects (e.g., co-eluting saponins like Platycoside E) .
Q. How is Deapi-platycoside E distinguished from structurally similar platycosides during isolation?
- Methodological Answer : Structural differentiation relies on chromatographic separation and mass spectrometry. For example, Deapi-platycoside E lacks the apiose-xylose moiety at C-28 compared to Platycodin D, which can be confirmed via MS/MS fragmentation patterns . In 2D chromatography, combining hydrophilic and reverse-phase modes resolves co-eluting compounds, achieving >95% purity for Deapi-platycoside E in optimized protocols .
Q. What are the typical concentration ranges of Deapi-platycoside E in Platycodon root extracts?
- Methodological Answer : Concentrations vary by extraction method. Ethanol extracts report Deapi-platycoside E at 0.16 mg/mL (2.89% w/w), while aqueous extracts may yield lower amounts due to hydrolysis of labile glycosidic bonds . Quantify using validated calibration curves and account for batch-to-batch variability in raw materials .
Advanced Research Questions
Q. How does thermal processing influence the stability and bioactivity of Deapi-platycoside E?
- Methodological Answer : Heat treatment (e.g., 125°C for 1–9 hours) degrades heat-sensitive platycosides but increases Deapi-forms due to apiose-xylose bond cleavage. Post-heat treatment, Deapi-platycoside E shows enhanced LPS-induced iNOS inhibition at 1–2 hours, but activity declines with prolonged exposure. Monitor degradation kinetics via time-course HPLC and correlate with bioassay results .
Q. How can researchers resolve discrepancies in reported bioactivity data for Deapi-platycoside E across studies?
- Methodological Answer : Contradictions often arise from variations in compound purity, assay conditions, or cell models. For example, anti-allergic activity in RAW264.7 macrophages may differ from in vivo models due to metabolite conversion. Standardize assays using ≥95% pure Deapi-platycoside E (verified via NMR and HRMS) and include positive controls (e.g., dexamethasone) .
Q. What experimental strategies optimize the isolation of Deapi-platycoside E from high-saponin matrices?
- Methodological Answer : Combine macroporous resin pre-treatment with 2D chromatography. Pre-concentrate crude extracts using XAmide columns (mobile phase: acetonitrile/water gradients), followed by reverse-phase polishing on C18 columns. This reduces co-elution with Platycoside E and Polygalacin D, achieving recovery rates >80% .
Q. How do solvent systems impact the solubility and stability of Deapi-platycoside E in pharmacological studies?
- Methodological Answer : Deapi-platycoside E is highly soluble in DMSO (75 mg/mL, 52.91 mM) but precipitates in aqueous buffers. For in vitro assays, prepare stock solutions in DMSO and dilute to ≤0.1% v/v in culture media to avoid cytotoxicity. For long-term storage, lyophilized powder is stable at -20°C for 3 years, while solutions degrade within 1 year at -80°C .
Data Contradiction and Validation
Q. Why do some studies report lower yields of Deapi-platycoside E compared to Platycoside E?
- Methodological Answer : Platycoside E is often the dominant saponin (92.31% w/w in some extracts) due to enzymatic or thermal conversion of precursor compounds. To minimize interconversion, use fresh plant material, low-temperature extraction, and protease inhibitors during processing .
Q. How should researchers validate the identity of Deapi-platycoside E in novel plant sources?
- Methodological Answer : Cross-validate using:
- Chromatography : Compare retention times with authenticated standards.
- Spectroscopy : Match HRMS ([M-H]⁻ m/z 1416.49) and ¹³C NMR signals (e.g., C-28 δ 73.2 ppm) to reference data.
- Enzymatic hydrolysis : Treat with β-glycosidase; Deapi-platycoside E resists cleavage at C-3, unlike apiose-containing analogs .
Methodological Best Practices
Q. What quality control measures are critical for reproducible Deapi-platycoside E research?
- Methodological Answer :
- Purity : Use commercial standards with ≥98% purity (verified by HPLC-ELSD) .
- Documentation : Report extraction solvents, column specifications, and MS parameters to enable replication .
- Negative controls : Include heat-denatured extracts to rule out non-specific bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
